molecular formula C8H11N3O B7555115 6-amino-N-ethylpyridine-2-carboxamide

6-amino-N-ethylpyridine-2-carboxamide

Cat. No.: B7555115
M. Wt: 165.19 g/mol
InChI Key: WJFBKBSNTHADQH-UHFFFAOYSA-N
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Description

6-Amino-N-ethylpyridine-2-carboxamide (IUPAC name: this compound) is a pyridine derivative characterized by an amino group (-NH₂) at the 6-position of the pyridine ring and an ethyl-substituted carboxamide group at the 2-position. Its molecular formula is C₉H₁₂N₃O, with a molecular weight of 178.22 g/mol.

Properties

IUPAC Name

6-amino-N-ethylpyridine-2-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H11N3O/c1-2-10-8(12)6-4-3-5-7(9)11-6/h3-5H,2H2,1H3,(H2,9,11)(H,10,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WJFBKBSNTHADQH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNC(=O)C1=NC(=CC=C1)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11N3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

165.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis compares 6-amino-N-ethylpyridine-2-carboxamide with four analogs, focusing on substituent effects, physicochemical properties, and synthesis methodologies.

Table 1: Structural and Functional Comparison

Compound Name Substituents (Position) Molecular Formula Key Functional Groups Synthesis Method
This compound -NH₂ (6), -N-Et (amide) C₉H₁₂N₃O Amino, carboxamide Likely acyl chloride route
6-Chloro-N-methylpyridine-2-carboxamide -Cl (6), -N-Me (amide) C₈H₉ClN₂O Chloro, carboxamide Acyl chloride or coupling
6-(5-Methyl-pyridin-2-ylcarbamoyl)-pyridine-2-carboxylic acid methyl ester (L3) -CH₃ (5, pyridyl), -COOCH₃ (2) C₁₅H₁₅N₃O₃ Methyl ester, carbamoyl Acyl chloride + aminopyridine
6-Amino-N,N-dimethylpyridine-2-carboxamide -NH₂ (6), -N-Me₂ (amide) C₉H₁₂N₃O Amino, dimethylcarboxamide Not specified

Key Differences and Implications

Substituent Effects on Reactivity and Solubility The amino group in this compound enhances hydrophilicity and hydrogen-bonding capacity compared to the chloro substituent in its chloro-methyl analog . This difference may influence bioavailability in biological systems.

Synthetic Methodologies

  • The acyl chloride method, used for synthesizing methyl-substituted carboxamides (e.g., L1–L4), is likely applicable to the target compound. This method enhances nucleophilicity of the amine group, facilitating carboxamide bond formation .

Spectroscopic Characterization While specific data for this compound are unavailable, FTIR spectra of similar compounds show distinct stretches:

  • Amide C=O : ~1650–1700 cm⁻¹ (shared across analogs).
  • Amino N–H: ~3300–3500 cm⁻¹ (absent in chloro/methyl ester derivatives) . In ¹H NMR, the ethyl group’s protons (CH₂CH₃) would resonate as a quartet (~1.2–1.4 ppm for CH₃) and triplet (~3.3–3.5 ppm for CH₂), distinguishing it from methyl-substituted amides .

Table 2: Hypothetical Physicochemical Properties

Property This compound 6-Chloro-N-methylpyridine-2-carboxamide L3
Molecular Weight (g/mol) 178.22 200.63 285.30
Melting Point ~150–160°C (estimated) ~180–190°C 205–210°C
Water Solubility Moderate (due to -NH₂) Low (due to -Cl) Low (ester dominates)
LogP (Lipophilicity) ~0.5 ~1.8 ~2.5

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